Praseodymium oxalate

Übersicht

Beschreibung

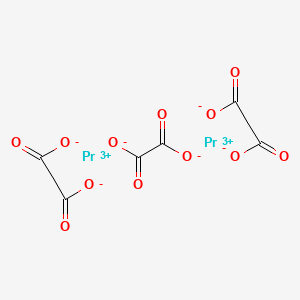

Praseodymium oxalate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C₆O₁₂Pr₂. The compound forms light green crystals that are insoluble in water and can also form crystalline hydrates . This compound is primarily used as an intermediate product in the synthesis of praseodymium and has applications in coloring glasses and enamels .

Vorbereitungsmethoden

Praseodymium oxalate can be prepared through the reaction of soluble praseodymium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of praseodymium nitrate or praseodymium chloride with oxalic acid, resulting in the precipitation of this compound as a solid . The crystalline hydrate form, Pr₂(C₂O₄)₃•10H₂O, decomposes stepwise when heated .

Analyse Chemischer Reaktionen

Praseodymium oxalate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form praseodymium oxide.

Oxidation and Reduction: this compound can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions and reagents used.

Substitution Reactions: This compound can undergo substitution reactions with other metal salts, leading to the formation of different praseodymium compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Praseodymium oxalate, with the formula , is a light green crystalline compound that is highly insoluble in water. It can be synthesized through the reaction of praseodymium salts with oxalic acid:

This compound undergoes thermal decomposition to form praseodymium oxide when heated, making it a useful precursor in various applications .

Optical Materials

This compound is utilized in the production of optical materials due to its luminescent properties. When doped into glass or ceramics, it imparts a bright yellow color, which is valuable in optical devices and artistic glassware. The optical characteristics of praseodymium-doped materials have been extensively studied, showing potential for use in lasers and other photonic applications .

Single Crystal Growth

Research has demonstrated the successful growth of dysprosium-praseodymium oxalate (DPO) single crystals using silica gel techniques. These crystals exhibit unique optical properties that are beneficial for laser applications. The study involved characterizing the crystals through X-ray diffraction and fluorescence analysis, confirming their suitability for advanced optical applications .

Catalytic Applications

This compound serves as a precursor for producing praseodymium oxide catalysts. These catalysts have shown effectiveness in various chemical reactions, including photocatalytic processes. Recent studies indicate that praseodymium oxide enhances the photocatalytic activity of titanium dioxide (TiO₂) and other materials, making it valuable in environmental remediation efforts .

Glass and Ceramics

This compound is extensively used in the ceramics industry as a coloring agent. It produces vibrant yellow hues in glazes and ceramic products, enhancing aesthetic appeal while maintaining stability during firing processes .

Magnetic Materials

In combination with neodymium, praseodymium contributes to the creation of high-strength magnets used in various applications, including electric motors and wind turbines. These magnets are notable for their durability and efficiency, making them essential components in modern technology .

Data Table: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Chemical Formula | |

| Color | Light green crystalline |

| Solubility | Insoluble in water |

| Optical Applications | Doped into glasses for yellow coloration; used in lasers |

| Catalytic Properties | Precursor for praseodymium oxide catalysts |

| Industrial Use | Coloring agent for ceramics and glass |

| Magnetic Applications | Component in high-strength magnets |

Case Study 1: Optical Characterization of DPO Crystals

A study conducted on dysprosium-praseodymium oxalate single crystals revealed significant findings regarding their optical absorption and fluorescence properties. The research highlighted the potential of these crystals for use in advanced laser technologies, showcasing their radiative transition probabilities and lifetimes .

Case Study 2: Microwave Synthesis of Praseodymium Oxides

Research on the microwave-assisted synthesis of praseodymium oxide from this compound demonstrated improved efficiency over traditional methods. The study reported uniform particle sizes and enhanced surface areas, indicating that microwave heating could be a viable alternative for producing rare-earth oxides .

Wirkmechanismus

The mechanism of action of praseodymium oxalate primarily involves its decomposition to praseodymium oxide under thermal conditions. The praseodymium oxide formed can then participate in various catalytic processes, enhancing the activity and selectivity of catalysts in chemical reactions . The antimicrobial activity of praseodymium complexes is attributed to their ability to promote intracellular substance exudation, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Praseodymium oxalate can be compared with other praseodymium compounds, such as:

Praseodymium chloride: A light green solid that is used in various chemical reactions and is known for its Lewis acidic properties.

Praseodymium fluoride: A green crystalline solid that is stable and used in various industrial applications.

Praseodymium oxide: A green powder that is used in catalyst formulations and has significant applications in material science.

This compound is unique due to its specific applications in the synthesis of praseodymium oxide and its role in coloring glasses and enamels .

Biologische Aktivität

Praseodymium oxalate, a compound formed from praseodymium and oxalic acid, has garnered interest in various scientific fields, particularly in its biological activity and potential applications. This article explores the biological implications of this compound, including its chemical properties, interactions within biological systems, and relevant research findings.

This compound can be represented by the formula , and it typically forms as a hydrate. The compound exhibits unique thermal properties and structural characteristics that have been studied through various analytical techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA). Notably, this compound decomposes at elevated temperatures, leading to the formation of praseodymium oxide, which is of interest for its potential applications in materials science and catalysis .

Absorption and Metabolism

The biological activity of this compound primarily revolves around its interaction with biological systems. Studies indicate that oxalates can influence metabolic pathways, particularly in the context of kidney function and oxalate homeostasis. The transport mechanisms for oxalates involve specific solute carriers in epithelial tissues, which mediate the absorption and secretion of oxalates .

Research has shown that dietary intake of oxalates can temporarily elevate plasma oxalic acid levels, which may have implications for individuals with chronic kidney disease or those susceptible to kidney stones . The metabolism of oxalates is also influenced by gut microbiota, which can degrade oxalates through enzymatic pathways .

Toxicity and Safety

While praseodymium itself is considered to have low toxicity, the biological implications of this compound are less clear. Limited studies suggest that exposure to rare earth elements (REEs) can lead to cytotoxic effects in certain cellular models. For instance, praseodymium compounds have been investigated for their potential genotoxic effects, highlighting the need for further studies to assess their safety profiles in biological contexts .

Case Study: Thermal Decomposition

A study focused on the thermal decomposition of this compound revealed significant insights into its stability and transformation under heat. The research utilized differential scanning calorimetry (DSC) to identify endothermic and exothermic peaks associated with phase changes during heating. The findings indicated that complete decomposition occurs at temperatures around 800 °C, resulting in the formation of praseodymium oxide with distinct crystalline structures .

Table: Summary of Key Research Findings

Eigenschaften

IUPAC Name |

oxalate;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTYDNCIXKPJDA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954374 | |

| Record name | Praseodymium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3269-10-1 | |

| Record name | Praseodymium oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[oxalato(2-)]dipraseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.